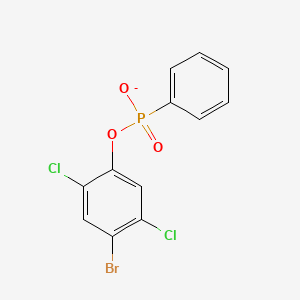
4-Bromo-2,5-dichlorophenyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dichlorophenyl phenylphosphonate is an organophosphate compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its bromine, chlorine, and phenylphosphonate groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate typically involves the reaction of 4-bromo-2,5-dichlorophenol with phenylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5-dichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylphosphonate group can undergo oxidation or reduction, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of 4-bromo-2,5-dichlorophenol and phosphoric acid .
Applications De Recherche Scientifique
4-Bromo-2,5-dichlorophenyl phenylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying organophosphate toxicity.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-dichlorophenyl phenylphosphonate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential neurotoxicity . The molecular targets and pathways involved include the active site of acetylcholinesterase and the subsequent disruption of neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leptophos: An organophosphate compound with similar insecticidal properties but higher toxicity.
4-Bromo-2,5-dichlorophenol: A precursor in the synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate with similar chemical reactivity.
Phenylphosphonic Dichloride: Used in the synthesis of various organophosphate compounds, including this compound.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and phenylphosphonate groups, which confer distinct chemical properties and reactivity. Its ability to inhibit acetylcholinesterase and its applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
57627-76-6 |
|---|---|
Formule moléculaire |
C12H7BrCl2O3P- |
Poids moléculaire |
380.96 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenoxy)-phenylphosphinate |
InChI |
InChI=1S/C12H8BrCl2O3P/c13-9-6-11(15)12(7-10(9)14)18-19(16,17)8-4-2-1-3-5-8/h1-7H,(H,16,17)/p-1 |
Clé InChI |
LYVYXCDACANTRY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)P(=O)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



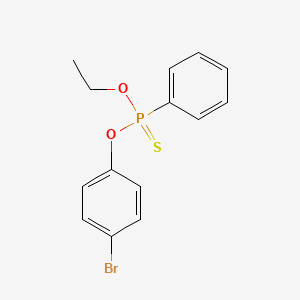
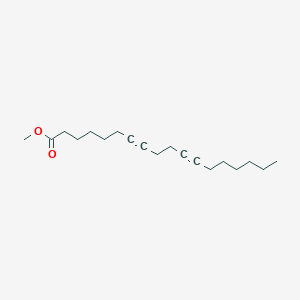
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
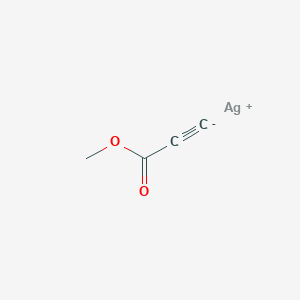

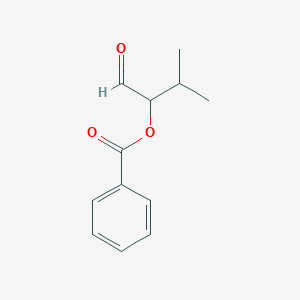
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
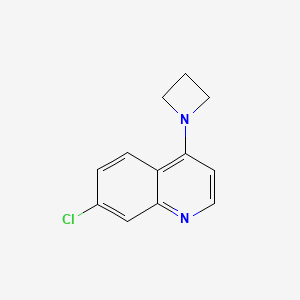
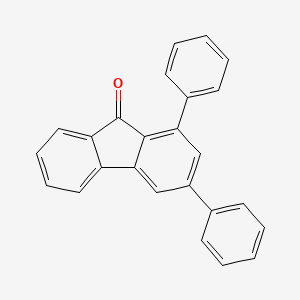
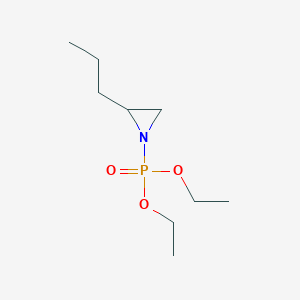
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
